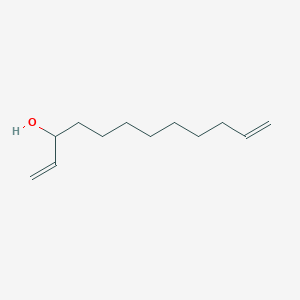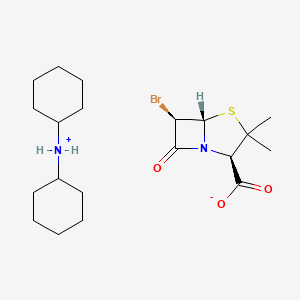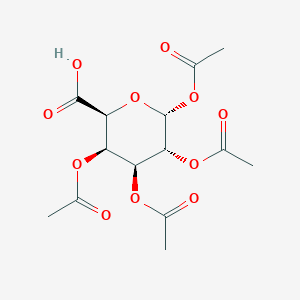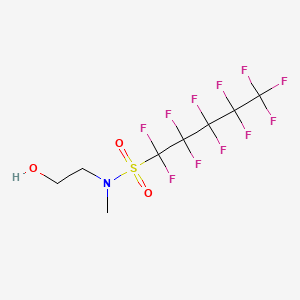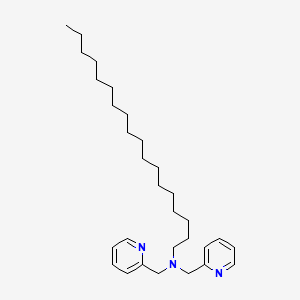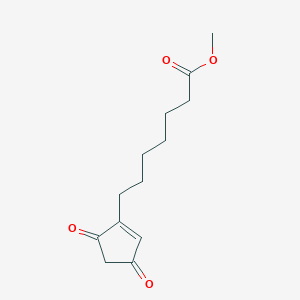![molecular formula C17H22F3N3O B13409168 1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone is a complex organic compound that features a cyclopropyl group, a trifluoromethyl-substituted pyridine, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the trifluoromethyl group, and the construction of the piperidine ring. Common synthetic methods include:
Cyclopropanation: This step involves the formation of the cyclopropyl group, often using diazo compounds and transition metal catalysts.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts or hydride donors like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a ligand for targeting specific receptors or enzymes.
Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving its molecular targets.
作用机制
The mechanism of action of 1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperidine ring play crucial roles in binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition, allosteric modulation, or covalent modification.
相似化合物的比较
Similar Compounds
1-[4-(Cyclopropyl{[3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone: Lacks the trifluoromethyl group, which may result in different binding properties and biological activity.
1-[4-(Cyclopropyl{[6-methyl-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone imparts unique electronic properties, enhancing its stability and binding affinity in biological systems. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C17H22F3N3O |
|---|---|
分子量 |
341.37 g/mol |
IUPAC 名称 |
1-[4-[cyclopropyl-[[6-(trifluoromethyl)pyridin-3-yl]methyl]amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H22F3N3O/c1-12(24)22-8-6-15(7-9-22)23(14-3-4-14)11-13-2-5-16(21-10-13)17(18,19)20/h2,5,10,14-15H,3-4,6-9,11H2,1H3 |
InChI 键 |
BTIXDUVRVJNTFW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC(CC1)N(CC2=CN=C(C=C2)C(F)(F)F)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
![7-Hydroxy-8-[[4'-[(4-methoxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-1,3-naphthalenedisulfonic Acid Disodium Salt (Technical Grade)](/img/structure/B13409102.png)
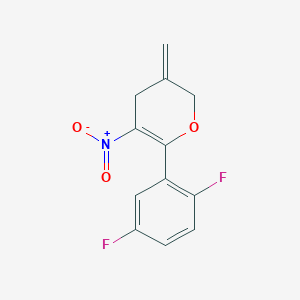
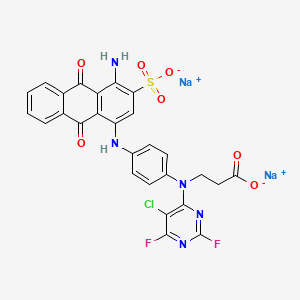

![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
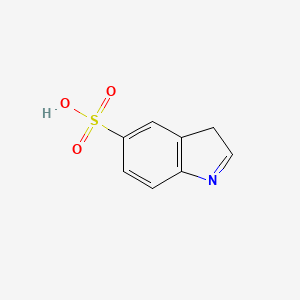
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)
